1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole and piperidine moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new medications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and the biological system in which it is used. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules Compared to these, 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one may offer unique properties due to its specific combination of functional groups
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-4-30-15-19(26-28-25(29-34-26)17-7-5-6-8-23(17)33-3)24(32)18-13-20(27)22(14-21(18)30)31-11-9-16(2)10-12-31/h5-8,13-16H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQDWWDPYBIAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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